Enhanced Lipophilicity and Permeability: 8-Fluoro vs. Unsubstituted Quinolin-2(1H)-one
The 8-fluoro substitution increases lipophilicity, which is a critical determinant of passive membrane permeability and bioavailability. The 8-fluoro derivative has a predicted XLogP3-AA of 1.4 [1], whereas the unsubstituted quinolin-2(1H)-one has a predicted XLogP3 of 0.9 [2]. This difference of 0.5 log units corresponds to a ~3.2-fold increase in the compound's partition coefficient (P).
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Quinolin-2(1H)-one: 0.9 |
| Quantified Difference | Δ = +0.5 (≈3.2x increase in P) |
| Conditions | Predicted computational value (XLogP3) using PubChem's algorithm. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, which is essential for intracellular target engagement in cell-based assays.
- [1] PubChem. (2025). 8-Fluoroquinolin-2(1H)-one. Compound Summary. CID: 19898674. View Source
- [2] PubChem. (2025). Quinolin-2(1H)-one. Compound Summary. CID: 12073. View Source
